![molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1](/img/structure/B1615789.png)
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Overview
Description
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a privileged chemical scaffold known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine involves regioselective monoacylation at various positions on the molecule. Efficient methods have been developed for monoacylation at N1, N3, and N7 positions . These methods typically involve the use of specific acylating agents under controlled conditions to achieve the desired regioselectivity.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and acylating agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, mono-N-acylated derivatives of this compound have been synthesized and evaluated for their biological activities .
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research has demonstrated that derivatives of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine exhibit potent anti-cancer properties. A study focused on its application in breast cancer revealed that specific derivatives, particularly those acylated at the N3 position, showed enhanced potency compared to other modifications. For instance, compound 7f was found to be eight times more effective than the parent compound in inhibiting the growth of MDA-MB-468 breast cancer cells while exhibiting low toxicity to normal human cells .
Mechanism of Action
The mechanism underlying the anti-cancer effects involves targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively disrupt cancer cell growth pathways.
Antibacterial Properties
This compound and its derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. Notably, studies have indicated efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compounds exhibit both direct antibacterial effects and potential synergistic effects when combined with traditional antibiotics like sulfonamides .
In Vitro Studies
In vitro testing has confirmed that these compounds can inhibit bacterial growth effectively. For instance, certain derivatives demonstrated enhanced antibacterial activity when tested against resistant strains, indicating their potential as novel therapeutic agents in combating antibiotic resistance .
Antimalarial Activity
The antimalarial potential of this compound has also been explored. Research indicates that specific derivatives exhibit high potency against Plasmodium berghei, a model organism for malaria studies. These findings suggest that the compound could serve as a lead structure for developing new antimalarial drugs .
Chemical Synthesis and Derivatization
The synthesis of this compound involves regioselective monoacylation processes that allow for the creation of a diverse library of derivatives with tailored biological activities. Efficient synthetic routes have been developed to modify various positions on the molecule (N1, N3, N7), enabling researchers to explore structure-activity relationships (SAR) in depth .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to target dihydrofolate reductase (DHFR), exhibiting potent antibacterial activities . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the molecule can significantly impact its biological activity .
Comparison with Similar Compounds
Similar Compounds:
- 1,3-Diamino-7H-pyrrolo[3,2-f]quinazoline : Known for its antibacterial activities .
- Mono-N-acylated pyrroloquinazoline-1,3-diamines : Evaluated for their anti-tumor properties .
Uniqueness: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine stands out due to its significant biological activities and the potential for further chemical modifications to enhance its properties. The regioselective monoacylation methods developed for this compound have expanded its chemical space, allowing for the synthesis of a focused library of derivatives with varying biological activities .
Biological Activity
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (commonly referred to as PQD) is recognized as a privileged chemical scaffold with a diverse array of biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of PQD, highlighting its mechanisms of action, structure-activity relationships (SAR), and significant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : PQD derivatives have shown potent inhibition of DHFR, an enzyme critical for DNA synthesis in various organisms, making it a target for anticancer and antibacterial therapies .
- Thrombin Receptor Antagonism : Some derivatives function as antagonists to thrombin receptors, which are involved in platelet activation and coagulation pathways .
- Antiparasitic Activity : PQD has demonstrated efficacy against Plasmodium species, the causative agents of malaria, showcasing its potential as an antimalarial agent .
Structure-Activity Relationship (SAR)
Research has shown that the biological potency of PQD can be significantly influenced by structural modifications. A study focused on regioselective monoacylation revealed that:
- N3-acylated Compounds : These compounds typically exhibited enhanced potency compared to N1-acylated counterparts. For instance, compound 7f was found to be eight times more potent than the parent compound in inhibiting MDA-MB-468 breast cancer cells .
- Solubility Considerations : Modifications at the N7 position were associated with reduced solubility, which could impact bioavailability and therapeutic efficacy .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of PQD:
- Breast Cancer Research : A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was screened for anti-breast cancer activity. The study identified compound 7f as having significant potency without toxicity to normal human cells .
- Antimalarial Efficacy : In vivo studies demonstrated that certain derivatives could cure infections in Aotus monkeys infected with Plasmodium vivax at doses as low as 1 mg/kg .
- Antibacterial Activity : Research indicated that some PQD derivatives exhibit synergistic effects when combined with other antibiotics like sulfamethoxazole, enhancing their antibacterial efficacy .
Properties
IUPAC Name |
4H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMBWNFQVCGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215982 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-37-1 | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000758537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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